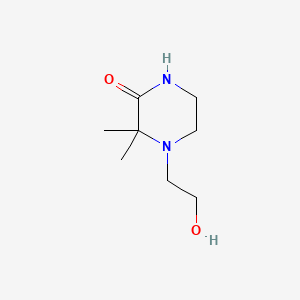

2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)-

Description

This structural combination may influence its solubility, reactivity, and biological activity.

Properties

CAS No. |

22492-72-4 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-3,3-dimethylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O2/c1-8(2)7(12)9-3-4-10(8)5-6-11/h11H,3-6H2,1-2H3,(H,9,12) |

InChI Key |

LDVSTZQNUAZMPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NCCN1CCO)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-piperazinones, including substituted derivatives such as 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)-, typically involves the cyclization reaction of suitable diamines with cyano or cyanohydrin compounds in aqueous solution. The key reaction is between a 1-cyano-1-hydroxyalkane (e.g., glycolonitrile) and ethylenediamine or substituted ethylenediamines (such as aminoethylethanolamine), which leads to the formation of the piperazinone ring system.

Specific Procedures

Two main procedures have been documented for preparing 2-piperazinones:

| Procedure | Description | Advantages | Notes |

|---|---|---|---|

| Procedure A | Combine the 1-cyano-1-hydroxyalkane and diamine at room temperature, then heat to the desired temperature and maintain until reaction completion. | Simpler setup | Lower yield due to possible hydrolysis/polymerization of cyano compound. |

| Procedure B | Heat the diamine to the desired temperature first, then slowly add the cyano compound over time to react with the amine. | Higher yield | Slow addition minimizes hydrolysis/polymerization, improving product yield. |

Example yields from patent data:

| Example | Procedure | Yield (%) | Comments |

|---|---|---|---|

| 1 | A | Lower | Hydrolysis/polymerization of cyano compound suspected. |

| 2 | B | Higher | Slow addition improved yield. |

The slow addition of the cyano compound to the heated diamine solution is critical for maximizing yield and purity.

Reaction Conditions and Reagents

- Cyano compound: Typically 1-cyano-1-hydroxyalkanes such as glycolonitrile.

- Diamine: Ethylenediamine or substituted derivatives like aminoethylethanolamine.

- Solvent: Aqueous solution.

- Stoichiometry: The cyano compound should be at least equimolar or in slight excess relative to the diamine to avoid excess diamine in the product, which is undesirable for downstream applications.

- Temperature: Reaction temperatures vary but generally involve heating after initial mixing or during slow addition.

- Post-treatment: The reaction product is sparged with an inert gas (e.g., nitrogen) to improve the quality and utility of the piperazinone, especially when used as a sulfur dioxide absorbent.

Alternative Synthetic Routes

Other methods reported include:

- Reaction of substituted 1,2-diamines with acyclic or cyclic cyanohydrin acetates or haloforms to yield substituted 2-piperazinones.

- Earlier methods involved reacting N,N'-dialkylethylenediamines with carbonyl compounds and hydrogen cyanide or ketone cyanohydrins to form 2-piperazinones.

These alternative routes provide flexibility in introducing various substituents on the piperazinone ring but are less commonly used for 3,3-dimethyl-4-(2-hydroxyethyl) derivatives.

Synthesis of 1-(2-hydroxyethyl)piperazine Derivatives

A related class of compounds, 1-(2-hydroxyethyl)piperazine derivatives, which are structurally close to the target compound, have been synthesized using a two-step procedure:

- Nucleophilic substitution: Substituted aromatic alcohols react with epibromohydrins in the presence of piperidine to form intermediates.

- Nucleophilic attack by 1-(2-hydroxyethyl)piperazine: This step is enhanced by potassium carbonate (K2CO3), followed by purification via column chromatography to achieve high purity (>95%).

Although this method focuses on 1-(2-hydroxyethyl)piperazine derivatives, it provides insights into handling hydroxyethyl groups on piperazine rings relevant to 2-piperazinone derivatives.

Purification and Characterization

- Purification is typically achieved by column chromatography or by sparging with inert gases to remove impurities and unreacted starting materials.

- Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The slow addition technique in Procedure B is critical to prevent side reactions such as hydrolysis and polymerization of the cyano compound, which significantly reduce yield.

- Using an excess of the cyano compound relative to diamine is preferred to avoid contamination with unreacted diamine, which can interfere with the compound’s intended applications.

- Sparging the product with inert gas improves the product’s stability and performance, especially for applications involving gas absorption.

- The presence of hydroxyethyl substituents can be introduced via substituted diamines like aminoethylethanolamine, allowing the synthesis of 4-(2-hydroxyethyl)-2-piperazinone derivatives.

- Analytical techniques such as NMR and HRMS are essential for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyethyl group may also play a role in these interactions by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Hydrophobicity vs. Polarity: The diphenyl analog (CAS 23936-09-6) exhibits higher hydrophobicity (density 1.176 g/cm³) compared to the dimethyl-hydroxyethyl variant, which is likely more polar due to the hydroxyethyl group .

- Biological Activity: Piperazinones with hydroxyethyl substituents may share functional similarities with etophylline (a theophylline derivative), where the hydroxyethyl group contributes to pharmacodynamic properties .

Computational and Electronic Properties

Density functional theory (DFT) studies on pyridazinone derivatives (e.g., B3LYP/6-311G(d,p)) reveal that electron-donating groups like hydroxyethyl lower LUMO energies, enhancing electrophilic reactivity . This trend may extend to piperazinones, influencing their interaction with biological targets.

Biological Activity

2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound is a derivative of piperazine, characterized by the presence of a dimethyl group and a hydroxyethyl substituent. The structural formula can be represented as:

This structure contributes to its interactions with biological targets.

Pharmacodynamics

Research indicates that 2-Piperazinone derivatives exhibit significant pharmacological activities. Notably, studies have demonstrated their potential as radioprotective agents . In vitro evaluations showed that these compounds can mitigate DNA damage caused by ionizing radiation (IR) in various human cell lines, including lymphoblastic leukemia cells (MOLT-4) and peripheral blood mononuclear cells (PBMCs) .

Key Findings:

- Radioprotective Effects: Compound 6 from a series of piperazine derivatives showed the most pronounced radioprotective effects with minimal cytotoxicity across tested cell lines.

- DNA Damage Mitigation: The dicentric chromosome assay indicated significant reductions in DNA damage when exposed to gamma radiation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Piperazinone derivatives typically involves the modification of piperazine frameworks through various chemical reactions. For example, the introduction of aromatic substituents has been shown to enhance biological activity. The optimization of these structures based on SAR studies has led to improved efficacy and safety profiles .

Study on Radioprotective Properties

A comprehensive study evaluated several piperazine derivatives for their ability to protect against radiation-induced apoptosis. The results indicated that compounds with hydroxyethyl substituents significantly enhanced cell viability post-radiation exposure. For instance:

- Compound 4: Increased cell viability to 143% compared to control after 2 Gy exposure.

- Compound 6: Achieved a cell viability rate of 145% under similar conditions .

Toxicological Assessments

Toxicity studies have shown that while piperazine derivatives generally exhibit low acute toxicity, higher doses can lead to adverse effects such as liver and kidney damage. The NOAEL (No Observed Adverse Effect Level) for piperazine was determined to be around 50 mg/kg bw/day in rodent models .

Data Tables

| Compound | Biological Activity | Cell Line Tested | Viability Post-Radiation (%) |

|---|---|---|---|

| Compound 4 | Radioprotective | MOLT-4 | 143 |

| Compound 6 | Radioprotective | MOLT-4 | 145 |

| Control | None | MOLT-4 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.